Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride
Description
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride is a heterocyclic compound featuring a fused imidazole and pyridazine ring system. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity, which enhances binding affinity to biological targets. The carboxylic acid group at position 8 and the hydrochloride salt improve solubility and bioavailability, making it a versatile intermediate for drug development.
Properties
CAS No. |
2866307-73-3 |
|---|---|
Molecular Formula |
C7H6ClN3O2 |
Molecular Weight |
199.59 g/mol |
IUPAC Name |
imidazo[1,2-b]pyridazine-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)5-1-2-9-10-4-3-8-6(5)10;/h1-4H,(H,11,12);1H |
InChI Key |
YLCLJHOHOMXVCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C(=CC=N2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions . Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines .
Industrial Production Methods
Industrial production of this compound often employs large-scale condensation reactions and multicomponent reactions due to their efficiency and high yield. The use of continuous flow reactors and automated synthesis platforms has further optimized the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, with reagents such as alkyl halides and aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and other nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride is a heterocyclic compound featuring fused imidazole and pyridazine rings, with a carboxylic acid functional group at the 8-position of the pyridazine ring. It is typically used in its hydrochloride salt form to increase its solubility in aqueous solutions. The molecular formula for this compound is with a molecular weight of approximately 189.6 g/mol.
Pharmaceutical Development
This compound is used as a lead compound for pharmaceutical development. Its structure is significant for various biological applications, especially in medicinal chemistry, and is crucial for synthesizing derivatives that may show enhanced biological activities or different pharmacokinetic properties.
Adaptor-Associated Kinase 1 (AAK1) Inhibition
Research shows that this compound has significant biological activity, particularly as an inhibitor of adaptor-associated kinase 1 (AAK1). AAK1 is involved in various signaling pathways related to disease processes, and its inhibition has implications for treating conditions such as cancer and inflammatory diseases because it regulates cellular responses. Studies have shown that derivatives of this compound can effectively inhibit cytokine production, especially interferon-gamma, showing its potential as a therapeutic agent in immunomodulation.
JAK Kinase Inhibition
Imidazo[1,2-b]pyridazine derivatives are useful in treating conditions where targeting the JAK pathway or inhibiting JAK kinases can be therapeutically beneficial . These conditions include neoplastic diseases like leukemia, lymphomas, and solid tumors; transplant rejection, such as bone marrow transplant applications; autoimmune diseases like diabetes, multiple sclerosis, and rheumatoid arthritis; eye inflammatory diseases like dry eye, glaucoma, uveitis, diabetic retinopathy, allergic conjunctivitis, or age-related macular degeneration; and skin inflammatory diseases like atopic dermatitis or psoriasis . Some compounds are potent inhibitors of JAK1, JAK2, and JAK3 .
Tyk2 JH2 Inhibition
Imidazo[1,2-b]pyridazine analogs can be modified to improve metabolic stability and permeability, leading to the development of potent and selective Tyk2 JH2 inhibitors . These inhibitors have shown effectiveness in inhibiting IFNγ production and are fully efficacious in rat adjuvant arthritis models .
Mechanism of Action
The mechanism of action of imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it acts as an IL-17A inhibitor, which is crucial in the treatment of inflammatory diseases like psoriasis . By inhibiting IL-17A, the compound reduces inflammation and modulates the immune response.
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazo-Based Compounds
Key Observations :
- Positional Isomerism: Substitution at C6, C7, or C8 significantly alters biological activity.
- Functional Groups : The hydrochloride salt in Compound A enhances ionic interactions in biological systems compared to ester derivatives like 6-chloro-imidazo[1,2-b]pyridazine-8-carboxylate (CAS 1161847-33-1) . Carboxamide derivatives (e.g., Imidazo[1,2-a]pyridine-8-carboxamide) exhibit improved metabolic stability due to reduced esterase susceptibility .
Key Observations :
- Compound A’s derivatives often require multi-step syntheses. For instance, benzamide-functionalized analogs (e.g., compound 8b) achieve moderate yields (57%) via coupling reactions .
- Industrial-scale production of ester derivatives (e.g., 6-chloro-imidazo[1,2-b]pyridazine-8-carboxylate) demonstrates high efficiency (80% yield, 99% purity) .
Biological Activity
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride is a heterocyclic compound notable for its fused imidazole and pyridazine ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications, particularly as an inhibitor of adaptor-associated kinase 1 (AAK1). This article explores the biological activity of this compound, including its mechanisms, applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 189.6 g/mol. The carboxylic acid functional group at the 8-position enhances its solubility in aqueous environments, facilitating its biological interactions.
Research indicates that this compound primarily acts as an AAK1 inhibitor . AAK1 plays a crucial role in various signaling pathways associated with disease processes, including cancer and inflammatory diseases. By inhibiting AAK1, this compound can modulate cellular responses and cytokine production, particularly interferon-gamma, which is significant in immunomodulation.
Biological Activity Overview
The biological activities of this compound include:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the inhibition of specific kinases involved in inflammatory pathways.
- Anticancer Properties : Its ability to inhibit AAK1 suggests possible applications in cancer therapy by disrupting tumor cell signaling.
- Immunomodulation : Studies have demonstrated its efficacy in modulating immune responses, making it a candidate for treating autoimmune diseases.
Comparative Analysis with Related Compounds
A comparative analysis reveals that while this compound shares structural similarities with other imidazole and pyridine derivatives, it exhibits unique inhibitory profiles. Below is a table summarizing related compounds and their notable activities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine-8-carboxylic acid | Heterocyclic compound | Antibacterial properties |
| Imidazo[1,2-b]pyridazine-6-carboxylic acid | Heterocyclic compound | Potential anti-inflammatory effects |
| Imidazo[1,2-a]pyrazine-8-carboxylic acid | Heterocyclic compound | Cytotoxic effects against cancer cells |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition of AAK1 : A study demonstrated that derivatives of this compound effectively inhibited AAK1 activity in vitro, leading to decreased cytokine production (interferon-gamma) in cellular models .
- Antimicrobial Activity : In vitro evaluations have shown that related imidazo compounds exhibit antimicrobial properties against various Gram-positive and Gram-negative bacteria .
- Cancer Cell Lines : Research conducted on cancer cell lines revealed that the compound selectively inhibited tumor growth by targeting specific kinases without significant off-target effects .
Q & A
What are the common synthetic routes for preparing Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves condensation of substituted pyridazine precursors with haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate under acidic conditions . For example, highlights that cyclization reactions using pyridazine derivatives with appropriately positioned functional groups (e.g., amino or halogen substituents) are critical for regioselectivity. Yield optimization requires precise pH control (pH 4–6) and temperatures between 80–100°C to prevent side reactions such as over-alkylation or ring-opening.
How can transition-metal-catalyzed cross-coupling reactions be applied to functionalize Imidazo[1,2-b]pyridazine-8-carboxylic acid derivatives?
Advanced Research Question
Palladium- or copper-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) enables the introduction of aryl, heteroaryl, or alkyl groups at specific positions. details a Suzuki-Miyaura coupling of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine with thiophen-2-ylboronic acid, achieving >85% yield using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF at 90°C . Key challenges include avoiding dehalogenation side reactions and ensuring compatibility with the carboxylic acid hydrochloride moiety, which may require protecting group strategies.
What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Basic Research Question
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular structure. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and a water/acetonitrile gradient is standard . emphasizes the use of ≥98% purity standards (e.g., MFCD08458370) for calibration. Differential scanning calorimetry (DSC) can further validate crystallinity and thermal stability, particularly for hydrochloride salt forms.
How do substituents at the 6-position of the imidazo[1,2-b]pyridazine core influence biological activity?
Advanced Research Question
Substituents like chloro, bromo, or trifluoromethyl groups at the 6-position modulate electronic and steric properties, impacting target binding. and show that 6-chloro and 6-trifluoromethyl derivatives exhibit enhanced kinase inhibition (e.g., Haspin) compared to unsubstituted analogs, likely due to increased electrophilicity and hydrophobic interactions . Structure-activity relationship (SAR) studies require systematic variation of substituents followed by enzymatic assays (e.g., IC₅₀ determination using ATP-competitive binding assays) .
What strategies resolve low solubility of this compound in aqueous media?
Advanced Research Question
Co-solvent systems (e.g., DMSO/water mixtures) or pH adjustment (to deprotonate the carboxylic acid) improve solubility for in vitro assays. notes that methyl or phenyl groups at the 2-position enhance lipophilicity but may reduce aqueous solubility, necessitating salt formation (e.g., sodium or lysine salts) or nanoformulation approaches . Dynamic light scattering (DLS) can monitor particle size distribution in suspension formulations.
How are computational methods employed to predict the reactivity of Imidazo[1,2-b]pyridazine derivatives in synthetic pathways?
Advanced Research Question
Density functional theory (DFT) calculations predict regioselectivity in cyclization or cross-coupling reactions. For instance, suggests that electron-withdrawing groups (e.g., -COOH) at the 8-position lower the activation energy for nucleophilic attack during ring closure . Molecular docking simulations further guide functionalization by identifying substituent positions that optimize binding to biological targets like Haspin .
What are the key challenges in scaling up the synthesis of this compound, and how are they addressed?
Advanced Research Question
Scale-up challenges include exothermic reactions during cyclization and purification of polar intermediates. and recommend flow chemistry setups to control temperature and pressure, while recrystallization from ethanol/water mixtures improves yield and purity . Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progression in real time to minimize batch failures.
How does the hydrochloride salt form impact the compound’s stability and bioavailability?
Basic Research Question
The hydrochloride salt enhances crystallinity and shelf-life by reducing hygroscopicity. and indicate that salt formation lowers the melting point (~200–220°C), improving solubility in physiological buffers . Stability studies under ICH guidelines (25°C/60% RH) over 6–12 months are critical for confirming compatibility with formulation excipients.
What in vitro models are suitable for evaluating the therapeutic potential of Imidazo[1,2-b]pyridazine-8-carboxylic acid derivatives?
Advanced Research Question
Kinase inhibition assays (e.g., Haspin or Aurora kinases) using recombinant enzymes and ATP-Glo assays are standard . highlights that tricyclic derivatives show IC₅₀ values <100 nM in Haspin inhibition, with selectivity over related kinases validated via kinome-wide profiling (e.g., using Eurofins KinaseProfiler services) . Cell-based models (e.g., cancer cell lines with upregulated kinase activity) further assess antiproliferative effects.
How can regioselectivity issues in the synthesis of substituted derivatives be mitigated?
Advanced Research Question
Regioselectivity is controlled through directing groups or catalyst design. demonstrates that Pd-catalyzed C-H arylation at the 3-position of the pyridazine ring is achieved using pyridine-based ligands, which coordinate to the metal center and direct coupling . Alternatively, notes that pre-functionalization with bromine at the 6-position allows sequential cross-coupling without competing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
